Cvdc, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cvdc, (E)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (E)- typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of chemical vapor deposition (CVD), where precursor gases react at high temperatures to form the desired compound . This method is widely used in the semiconductor industry to produce high-quality thin films .
Industrial Production Methods: In industrial settings, Cvdc, (E)- is often produced using large-scale chemical reactors that allow for the continuous production of the compound. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cvdc, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving Cvdc, (E)- include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Cvdc, (E)- depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cvdc, (E)- has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other compounds and materials . In biology and medicine, Cvdc, (E)- is studied for its potential therapeutic effects and its role in various biochemical pathways . In industry, the compound is used in the production of high-performance materials and coatings .
Wirkmechanismus
The mechanism of action of Cvdc, (E)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cvdc, (E)- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of Cvdc and related chemical species that share some structural similarities . Cvdc, (E)- stands out due to its enhanced stability and reactivity, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
130598-17-3 |
---|---|
Molekularformel |
C11H14ClN3O4 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
4-amino-5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
DCWUQHLHCBQOAM-PIXDULNESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Cl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.